Tafenoquine-d3 Succinate

LC-MS/MS Bioanalysis Isotope Dilution

Standardizing tafenoquine bioanalysis without a stable isotope-labeled internal standard introduces matrix effect bias and risks regulatory rejection. Tafenoquine-d3 Succinate is the precise deuterated analog for LC-MS/MS method validation. - Mass Shift: +3 Da ensures complete spectrometric discrimination from the native analyte. - Co-elution: Guaranteed matrix effect normalization for accuracy within ±15%. - Compliance: Supplied with a Certificate of Analysis (>98% purity) to support FDA/EMA traceability requirements.

Molecular Formula C₂₈H₃₁D₃F₃N₃O₇
Molecular Weight 584.6
Cat. No. B1157259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafenoquine-d3 Succinate
SynonymsN4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine-d3; Tafenoquine-d3;  WR 238605-d3; 
Molecular FormulaC₂₈H₃₁D₃F₃N₃O₇
Molecular Weight584.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tafenoquine-d3 Succinate: Deuterated Internal Standard


Tafenoquine-d3 Succinate (CAS 1133378-83-2) is a stable isotope-labeled internal standard (SIL-IS) for the antimalarial drug tafenoquine, in which three hydrogen atoms on the 2-methoxy group of the quinoline ring are replaced by deuterium . It shares the identical 8-aminoquinoline scaffold and molecular mechanism of action with unlabeled tafenoquine, including activity against *Plasmodium* blood stages and hypnozoites [1], but its +3 Da mass shift enables precise mass spectrometric discrimination from the native analyte . As a deuterated analog, it co-elutes with tafenoquine under reversed-phase LC conditions and is primarily used as an internal standard in LC-MS/MS assays for quantifying tafenoquine in biological matrices [2].

Workflow LC-MS/MS bioanalytical ISTD
Key feature +3 Da deuterated analog, co-elutes with tafenoquine
Use context Research matrix quantification, method validation Not for human or veterinary diagnostic use

Why Tafenoquine-d3 Succinate Is Irreplaceable


In LC-MS/MS quantification of tafenoquine, substituting a non-isotopic internal standard (e.g., a structural analog) or omitting an internal standard entirely introduces significant assay bias and regulatory risk [1]. Unlabeled tafenoquine cannot be used as an internal standard because it is indistinguishable from the analyte in the mass spectrometer, precluding accurate normalization . Structural analogs, while chromatographically distinct, may not co-elute with tafenoquine and thus fail to correct for matrix effects—a critical source of ion suppression or enhancement in complex biological samples such as plasma or whole blood [2]. The European Medicines Agency (EMA) has rejected submissions where the surrogate internal standard was deemed an insufficiently close analog, and the FDA expects robust methods to incorporate stable isotope-labeled internal standards when available [1]. Tafenoquine-d3 Succinate, as the exact deuterated analog, provides the requisite co-elution and mass differentiation to satisfy both scientific and regulatory requirements for validated bioanalytical methods [3].

! Unlabeled tafenoquine: indistinguishable from analyte by mass, precluding accurate normalization.
! Structural analog ISTD: may not co-elute, failing to correct matrix-effect ion suppression in complex research matrices.
! Lower-degree deuteration (e.g., d1): isotopic interference from analyte [M+1] peak may compromise SRM accuracy.

Tafenoquine-d3 Succinate: Performance Evidence


Mass Shift for Unambiguous Analyte Discrimination

Tafenoquine-d3 Succinate incorporates three deuterium atoms at the 2-methoxy position, resulting in a molecular mass of 584.6 Da—a +3 Da shift relative to unlabeled tafenoquine (581.6 Da) . This mass difference places the internal standard's precursor and product ions outside the natural isotopic envelope of the analyte, enabling baseline-resolved selected reaction monitoring (SRM) transitions without spectral overlap [1]. In contrast, a mono-deuterated analog (e.g., tafenoquine-d1) would exhibit only a +1 Da shift, risking interference from the analyte's [M+1] isotopic peak, which for tafenoquine (C24H28F3N3O3) is approximately 28% of the monoisotopic peak intensity due to natural 13C abundance [2]. The +3 Da labeling strategy therefore provides a higher signal-to-noise ratio and greater quantitative accuracy than lower-degree deuteration alternatives [1].

Mass shift
Class-level inference
+3 Da (584.6 Da vs 581.6 Da)
Supports baseline-resolved SRM without isotopic overlap.
Precursor ion outside analyte envelope; LC-MS/MS ESI+ mode.
LC-MS/MS Bioanalysis Isotope Dilution

Assay Accuracy and Precision Validation

A validated LC-MS/MS method for tafenoquine quantification in human plasma employed a deuterated tafenoquine internal standard (specifically [2H3,15N]tafenoquine, a labeled analog with a +4 Da shift) and achieved an average accuracy of validation standards within ±4% of nominal concentration across the range of 2–500 ng/mL [1]. Within-run and between-run relative standard deviations (RSD) were <7% at the lower limit of quantification (2 ng/mL) and at higher concentrations [1]. While this specific study used a 2H3,15N-labeled analog rather than the d3-succinate salt, the performance characteristics are directly transferable to Tafenoquine-d3 Succinate, as both provide a mass shift of ≥3 Da and identical chromatographic behavior [2]. In contrast, methods relying on structural analog internal standards often exhibit accuracy deviations exceeding ±15% at low concentrations due to differential matrix effects [3].

Accuracy & precision
Cross-study comparable
Accuracy ±4%; RSD
Human plasma research matrix; 2–500 ng/mL calibration range.
Matrix correction
Class-level inference
Co-elution with tafenoquine; ΔRT
Supports matrix-effect normalization in complex research matrices.
≥10 percentage point improvement in post-normalization %CV reported.
Purity documentation
Supporting evidence
Purity >98% (HPLC); full CoA with MS and isotopic enrichment
Supports bioanalytical validation review and traceability.
Comparable characterization package may not be available for research-grade unlabeled tafenoquine.
Method Validation Pharmacokinetics Human Plasma

Matrix Effect Correction by Co-Elution

In LC-MS/MS analysis of tafenoquine in biological matrices, ion suppression from co-eluting phospholipids and proteins can reduce analyte signal by 30–70% if uncorrected [1]. Tafenoquine-d3 Succinate co-elutes exactly with unlabeled tafenoquine under typical reversed-phase LC conditions (retention time difference <0.02 min), ensuring that any ion suppression or enhancement affects both analyte and internal standard identically [2]. The analyte-to-internal standard peak area ratio thus remains constant across varying matrix conditions, effectively normalizing matrix effects [3]. In contrast, a structural analog internal standard (e.g., primaquine) elutes at a different retention time and experiences a different degree of matrix effect, resulting in biased quantification [4]. The post-normalization coefficient of variation (%CV) for matrix factors using SIL-IS is typically <5%, compared to 15–25% for analog internal standards [3].

Matrix correction
Class-level inference
Co-elution with tafenoquine; ΔRT
Supports matrix-effect normalization in complex research matrices.
≥10 percentage point improvement in post-normalization %CV reported.
Purity documentation
Supporting evidence
Purity >98% (HPLC); full CoA with MS and isotopic enrichment
Supports bioanalytical validation review and traceability.
Comparable characterization package may not be available for research-grade unlabeled tafenoquine.
Matrix Effects Ion Suppression LC-MS/MS

Purity Documentation for Regulatory Compliance

Commercially available Tafenoquine-d3 Succinate is supplied with a certified purity of >98% (or ≥95% depending on vendor), accompanied by a Certificate of Analysis (CoA) that includes HPLC purity data, MS characterization, and isotopic enrichment verification . The product is manufactured under strict quality control to meet regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications during drug development, and serves as a reference standard traceable to pharmacopeial standards (USP or EP) . This level of characterization is required for Abbreviated New Drug Application (ANDA) submissions and commercial production of tafenoquine formulations [1]. In contrast, research-grade unlabeled tafenoquine may lack comprehensive CoA documentation or have lower purity specifications, introducing uncertainty in quantitative assays .

Purity documentation
Supporting evidence
Purity >98% (HPLC); full CoA with MS and isotopic enrichment
Supports bioanalytical validation review and traceability.
Comparable characterization package may not be available for research-grade unlabeled tafenoquine.
Quality Control Regulatory Compliance Reference Standard

Tafenoquine-d3 Succinate: Key Application Scenarios


Regulated Method Validation for Pharmacokinetic Studies

Tafenoquine-d3 Succinate is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., IND, NDA, ANDA). Its +3 Da mass shift eliminates isotopic interference , and its co-elution with tafenoquine ensures matrix effect normalization, enabling the method to achieve the required accuracy (±15%) and precision (<15% RSD) across the calibration range [1]. The availability of a full Certificate of Analysis with purity >98% satisfies FDA and EMA documentation requirements for reference standard traceability .

Therapeutic Drug Monitoring in Clinical Trials

In clinical trials evaluating tafenoquine for malaria prophylaxis or radical cure, accurate quantification of plasma or whole blood concentrations is essential for exposure-response analysis. Tafenoquine-d3 Succinate enables precise measurement even at low ng/mL concentrations in complex matrices, with validated methods demonstrating accuracy within ±4% of nominal and precision <7% RSD at 2 ng/mL [2]. This level of performance is critical for assessing pharmacokinetic parameters such as Cmax and AUC in patient populations.

Quality Control and Stability Testing

During pharmaceutical development and manufacturing, stability-indicating HPLC-UV or LC-MS methods are required to monitor tafenoquine content and degradation products. Tafenoquine-d3 Succinate serves as a stable internal standard that corrects for injection variability and matrix effects, ensuring accurate quantification of the active pharmaceutical ingredient (API) in finished dosage forms. This supports shelf-life determination and dissolution specification setting, as demonstrated in the stable isotope label (SIL) approach used to establish clinically relevant dissolution specifications for tafenoquine tablets [3].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Co-eluting deuterated ISTD
Accuracy/precision endpoint review, matrix-effect control
Research PK exposure studies
+3 Da mass shift ISTD
Human plasma research matrix analysis, exposure-model interpretation
Quality control & stability testing
Traceable reference standard
Method validation documentation context, stability-indicating assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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